molecular formula C32H54O3 B1592778 Cholesterol Isobutyl Carbonate CAS No. 77546-35-1

Cholesterol Isobutyl Carbonate

Cat. No.: B1592778
CAS No.: 77546-35-1
M. Wt: 486.8 g/mol
InChI Key: MNAUAMDEFOJPCS-PTHRTHQKSA-N
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Description

Cholesterol Isobutyl Carbonate is a derivative of cholesterol, a vital lipid molecule found in the cell membranes of all animal tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol Isobutyl Carbonate typically involves the esterification of cholesterol with isobutyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, which acts as a catalyst. The reaction conditions usually include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Reaction Time: Several hours to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves:

    Large-scale reactors: To handle bulk quantities.

    Continuous monitoring: To ensure consistent quality.

    Purification steps: Including recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Cholesterol Isobutyl Carbonate undergoes various chemical reactions, including:

    Hydrolysis: Breaking down into cholesterol and isobutyl carbonate in the presence of water and acid or base catalysts.

    Oxidation: The isobutyl group can be oxidized to form corresponding alcohols or acids.

    Substitution: The carbonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Cholesterol and isobutyl alcohol.

    Oxidation: Cholesterol derivatives with oxidized isobutyl groups.

    Substitution: Various cholesterol esters depending on the nucleophile used.

Scientific Research Applications

Cholesterol Isobutyl Carbonate has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other cholesterol derivatives.

    Biology: Studied for its role in modifying cell membrane properties and interactions.

    Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of Cholesterol Isobutyl Carbonate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The molecular targets include:

    Lipid rafts: Cholesterol-rich microdomains in cell membranes.

    Membrane proteins: Influencing their activity and interactions.

Comparison with Similar Compounds

Cholesterol Isobutyl Carbonate can be compared with other cholesterol derivatives such as:

    Cholesterol Oleate: An ester of cholesterol with oleic acid.

    Cholesterol Acetate: An ester of cholesterol with acetic acid.

    Cholesterol Laurate: An ester of cholesterol with lauric acid.

Uniqueness: this compound is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific lipid interactions and membrane modifications.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O3/c1-21(2)9-8-10-23(5)27-13-14-28-26-12-11-24-19-25(35-30(33)34-20-22(3)4)15-17-31(24,6)29(26)16-18-32(27,28)7/h11,21-23,25-29H,8-10,12-20H2,1-7H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAUAMDEFOJPCS-PTHRTHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624505
Record name (3beta)-Cholest-5-en-3-yl 2-methylpropyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77546-35-1
Record name (3beta)-Cholest-5-en-3-yl 2-methylpropyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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